molecular formula C17H23NO3 B7191411 N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-ethoxybenzamide

N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-ethoxybenzamide

Cat. No.: B7191411
M. Wt: 289.4 g/mol
InChI Key: QBIBVOOKLMWOGJ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-ethoxybenzamide is a chemical compound with a unique structure that combines a cyclopropyl group, an oxolane ring, and an ethoxybenzamide moiety

Properties

IUPAC Name

N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-20-14-7-5-4-6-13(14)16(19)18-17(2)10-11-21-15(17)12-8-9-12/h4-7,12,15H,3,8-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIBVOOKLMWOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2(CCOC2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-ethoxybenzamide typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the addition of a cyclopropyl group to the oxolane ring, which can be done using cyclopropyl halides or cyclopropyl carbenes.

    Attachment of the ethoxybenzamide moiety: This final step involves the coupling of the oxolane-cyclopropyl intermediate with an ethoxybenzamide derivative, typically using amide bond formation reactions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-ethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide moiety or the oxolane ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-ethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-ethoxybenzamide can be compared with other similar compounds, such as:

  • N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide
  • N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide
  • N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-(1,3-thiazol-5-yl)acetamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

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